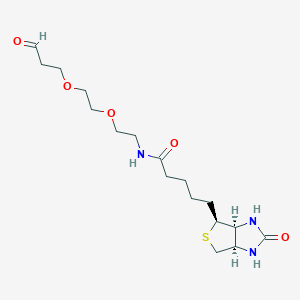
Boc-aminooxy-amide-PEG4-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-aminooxy-amide-PEG4-propargyl: is a non-cleavable linker molecule containing four units of polyethylene glycol (PEG) and an alkyne group. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) due to its stability and ability to facilitate click chemistry reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Click Chemistry: The alkyne group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Temperature and Pressure: Reaction conditions are optimized to ensure efficient coupling.
Major Products Formed:
Cycloaddition Products: The primary product is a triazole ring formed through CuAAc reactions.
Oxidized/Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
Chemistry: Boc-aminooxy-amide-PEG4-propargyl is widely used in click chemistry research due to its ability to form stable triazole rings. Biology: It is employed in the development of ADCs, which are used to target and deliver drugs to specific cells, such as cancer cells. Medicine: ADCs synthesized using this linker are being investigated for their potential in targeted cancer therapies. Industry: The compound is used in the pharmaceutical industry for the development of new drug delivery systems.
Molecular Targets and Pathways:
ADCs: The compound acts as a linker in ADCs, connecting the drug to the antibody. The ADC targets specific antigens on cancer cells, delivering the drug directly to the tumor site.
Click Chemistry: The CuAAc reaction forms a stable triazole ring, which is crucial for the stability and efficacy of the ADC.
Comparación Con Compuestos Similares
PEGylated Linkers: Other PEGylated linkers used in ADCs, such as PEG4-azide and PEG4-amine.
Non-cleavable Linkers: Other non-cleavable linkers used in ADCs, such as maleimide and thioether linkers.
Uniqueness:
Stability: Boc-aminooxy-amide-PEG4-propargyl is highly stable and non-cleavable, making it ideal for ADCs that require stable linkers.
Click Chemistry Compatibility: Its compatibility with click chemistry reactions allows for efficient and specific drug conjugation.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-7-23-9-11-25-13-14-26-12-10-24-8-6-19-16(21)15-27-20-17(22)28-18(2,3)4/h1H,6-15H2,2-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDVAXJEVQKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














